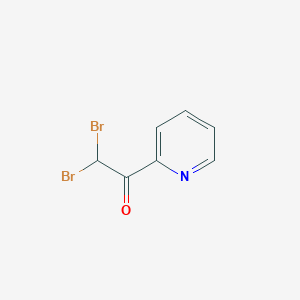
2,2-Dibromo-1-pyridin-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-pyridin-2-ylethanone is an organic compound that features a pyridine ring substituted with a dibromoethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-pyridin-2-ylethanone can be synthesized through the bromination of 1-pyridin-2-ylethanone. The reaction typically involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in a solvent such as dioxane . The reaction conditions are mild, and the bromination process replaces two hydrogen atoms in the methyl group with bromine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dioxane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-pyridin-2-ylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-pyridin-2-ylethanone involves its interaction with molecular targets such as enzymes and proteins. The dibromoethanone group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-arylethanones: These compounds share a similar structure but have different substituents on the aromatic ring.
2-Bromo-1-pyridin-2-ylethanone: A related compound with only one bromine atom, which may exhibit different reactivity and properties.
Uniqueness
2,2-Dibromo-1-pyridin-2-ylethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H5Br2NO |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
2,2-dibromo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
Clave InChI |
ZYRDLYIFBDWUPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
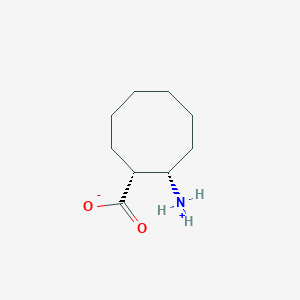
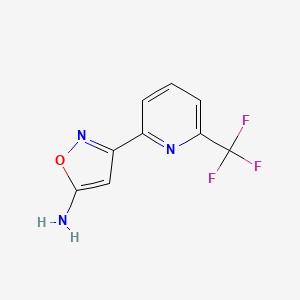
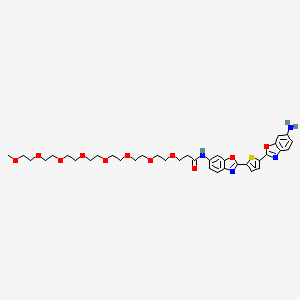
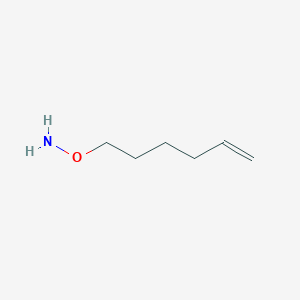
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
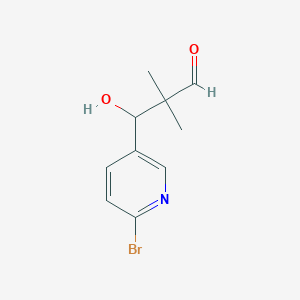
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)


